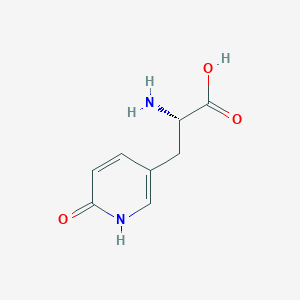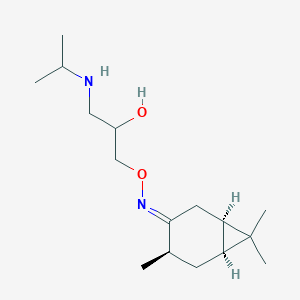
4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane, also known as CAPE, is a naturally occurring compound found in propolis, a resinous substance produced by honeybees. CAPE has been the subject of extensive scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been shown to inhibit the activity of certain enzymes and transcription factors involved in cancer and inflammation, as well as to activate antioxidant pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane can modulate various biochemical and physiological processes in cells and organisms. 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been shown to reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and increase the activity of antioxidant enzymes. Additionally, 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been shown to modulate the activity of certain neurotransmitter systems in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane in lab experiments is its relatively low toxicity compared to other compounds. Additionally, 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane is readily available and can be synthesized using relatively simple methods. However, one limitation of using 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane. One area of interest is the development of novel 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanisms of action of 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane and to identify specific molecular targets for its therapeutic effects. Finally, clinical trials are needed to determine the safety and efficacy of 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane in humans.
Méthodes De Synthèse
4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane can be synthesized through a multi-step process involving the reaction of cinnamic acid with nitrous acid and subsequent reduction with sodium borohydride. The resulting product is then reacted with isopropylamine to yield 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane.
Applications De Recherche Scientifique
4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been studied for its potential therapeutic applications in a variety of fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane can inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
145841-19-6 |
|---|---|
Nom du produit |
4-(2-Hydroxy-3-(N-isopropylamino)propoxyimino)carane |
Formule moléculaire |
C16H30N2O2 |
Poids moléculaire |
282.42 g/mol |
Nom IUPAC |
1-(propan-2-ylamino)-3-[(E)-[(1R,4R,6S)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanylidene]amino]oxypropan-2-ol |
InChI |
InChI=1S/C16H30N2O2/c1-10(2)17-8-12(19)9-20-18-15-7-14-13(6-11(15)3)16(14,4)5/h10-14,17,19H,6-9H2,1-5H3/b18-15+/t11-,12?,13+,14-/m1/s1 |
Clé InChI |
GHSWZIUBMCEJFV-UHFFFAOYSA-N |
SMILES isomérique |
C[C@@H]\1C[C@H]2[C@H](C2(C)C)C/C1=N\OCC(CNC(C)C)O |
SMILES |
CC1CC2C(C2(C)C)CC1=NOCC(CNC(C)C)O |
SMILES canonique |
CC1CC2C(C2(C)C)CC1=NOCC(CNC(C)C)O |
Synonymes |
(1S-(1alpha,3E(R*),4beta,6alpha))-isomer of 4-(2-hydroxy-3-(N-isopropylamino)propoxyimino)carane 4-(2-hydroxy-3-(N-isopropylamino)propoxyimino)carane 4-(2-hydroxy-3-(N-isopropylamino)propoxyimino)carane, (1R-(1alpha,3E(R*),4beta,6alpha))-isomer hydrochloride 4-(2-hydroxy-3-(N-isopropylamino)propoxyimino)carane, (1S-(1alpha,3E(R*),4beta,6alpha))-isomer hydrochloride HIPI-cis-carane KP-23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-(2-nitroimidazol-1-yl)propanamide](/img/structure/B114751.png)
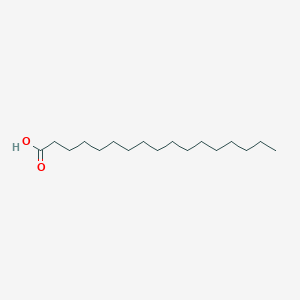
![3-[(hydroxyamino)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B114761.png)
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)
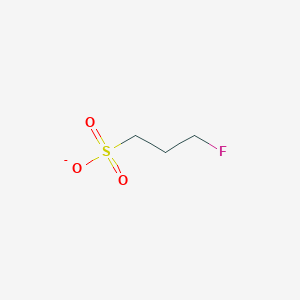
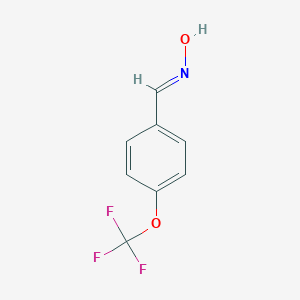
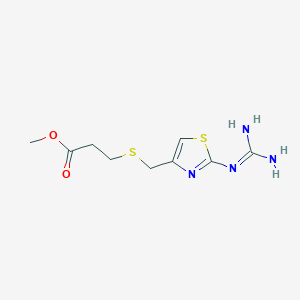
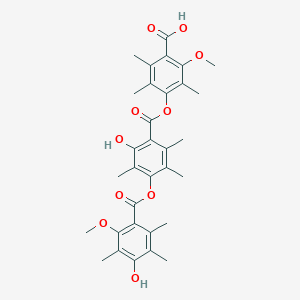
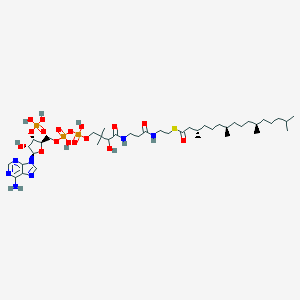
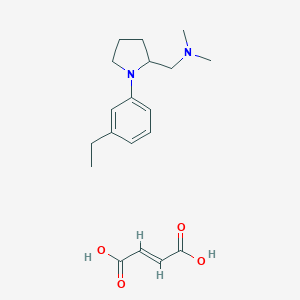
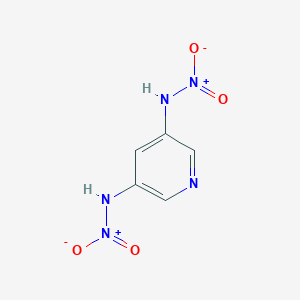
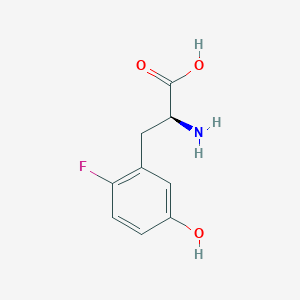
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B114781.png)
